3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA
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Overview
Description
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzoxazole ring, and a nicotinamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoxazole: Shares the benzoxazole ring but differs in other substituents.
Nicotinamide derivatives: Compounds with similar nicotinamide moieties but different functional groups.
Uniqueness
The uniqueness of 3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[4-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17BrN4O2S |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
5-bromo-N-[[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H17BrN4O2S/c1-12-7-18-19(8-13(12)2)29-21(26-18)14-3-5-17(6-4-14)25-22(30)27-20(28)15-9-16(23)11-24-10-15/h3-11H,1-2H3,(H2,25,27,28,30) |
InChI Key |
YBCYUKHBJKOGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
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